(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-10(22)19-11-3-4-12-14(9-11)26-17(21(12)7-8-24-2)20-16(23)13-5-6-15(18)25-13/h3-6,9H,7-8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFKKNVOCDOECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-chlorothiophene-2-carboxamide . Its molecular formula is with a molecular weight of approximately 404.88 g/mol. The compound features a complex structure that includes both thiazole and thiophene rings, which are known for their diverse biological activities.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzothiazole derivatives, including the compound in focus. Research indicates that compounds with similar structures have shown significant inhibitory effects on different cancer cell lines.
The primary mechanism through which this compound exhibits anticancer activity is through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) . By inhibiting PTP1B, the compound enhances insulin and leptin signaling pathways, which are crucial for glucose metabolism and energy homeostasis. This action has been linked to a decrease in blood glucose levels and improved metabolic profiles in diabetic models .
Case Studies
-
In Vitro Studies : A series of experiments evaluated the compound's effects on human cancer cell lines such as A431, A549, and HepG2. The results demonstrated that at concentrations of 1 μM to 4 μM, the compound significantly inhibited cell proliferation and induced apoptosis .
Cell Line IC50 (nM) Apoptosis Induction (%) A431 45 34.2 A549 44 46.2 HepG2 48 53.3 - Animal Models : In a streptozotocin-induced diabetic Wistar rat model, administration of the compound resulted in significant antihyperglycemic effects, further supporting its potential as a therapeutic agent for diabetes management.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The structure-function relationship observed in similar benzothiazole derivatives indicates that modifications can enhance antimicrobial efficacy .
Research Applications
The compound has been explored for various applications beyond cancer treatment:
- Drug Development : Due to its ability to modulate key biochemical pathways, it is being investigated as a lead compound for developing new therapeutic agents targeting metabolic disorders.
- Material Science : Its unique structural properties make it a candidate for developing new materials with specific functional characteristics.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has shown efficacy against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Screening
- Cell Line Tested : MCF7 (Breast Cancer)
- Method : Sulforhodamine B (SRB) assay
- Results : Significant cytotoxic effects observed with an IC50 value of approximately 4.12 µM.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is associated with enhanced antimicrobial properties.
Case Study: Antimicrobial Screening
- Microorganisms Tested : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
- Method : Turbidimetric method
- Results : Exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. It modulates inflammatory responses by reducing pro-inflammatory cytokines such as IL-6 and TNF-α.
Mode of Action
- Target : Protein Tyrosine Phosphatase 1B (PTP1B)
- Effect : Inhibition leads to enhanced insulin signaling, promoting glucose uptake.
Pharmacokinetics
The compound has demonstrated good in vitro inhibitory activity against PTP1B and shows promise for in vivo antihyperglycemic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
The compound shares structural motifs with several benzothiazole derivatives reported in the literature:
Key Observations :
- Thermal Stability : The absence of a thioxo group (unlike Compound 9) could reduce melting points, but experimental data are needed for confirmation .
Functional Analogues with Thiophene/Thiazole Motifs
The 5-chlorothiophene-2-carboxamide moiety aligns with bioactive thiophene derivatives:
- Dasatinib (C22H26ClN7O2S•H2O): A thiazolecarboxamide-based anticancer drug targeting BCR-ABL kinases. The chlorine atom in dasatinib’s thiophene ring enhances selectivity, suggesting similar benefits for the target compound .
- Compound 13 (N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide): The 5-nitrofuryl group confers antimicrobial activity, whereas the target compound’s 5-chlorothiophene may prioritize kinase inhibition .
Research Findings and Hypotheses
- Synthetic Feasibility : The target compound’s synthesis likely requires multi-step condensation, analogous to methods for Compounds 9–13 (yields 53–90%) . The 2-methoxyethyl group may necessitate protective strategies to avoid side reactions.
- Predicted Bioactivity : Molecular docking studies of similar benzothiazoles (e.g., 6d) show strong interactions with VEGFR-2’s ATP-binding pocket. The target compound’s chlorothiophene may occupy hydrophobic regions, enhancing potency .
- ADME Profile : The 2-methoxyethyl group could improve aqueous solubility compared to trifluoromethyl derivatives (e.g., patent compounds), aligning with trends in pharmacokinetic optimization .
Q & A
Synthesis and Optimization
Basic Q1: What are the critical steps in synthesizing (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide, and how can intermediates be validated? Answer:
- Key Steps :
- Benzothiazole Core Formation : Condensation of 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2-amine with a carbonyl source under acidic conditions .
- Thiophene Carboxamide Coupling : Reacting 5-chlorothiophene-2-carboxylic acid with the benzothiazole intermediate via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
- Z-Isomer Isolation : Use polar solvents (e.g., ethanol/water) for recrystallization to favor the Z-configuration .
- Validation : Monitor intermediates via TLC and confirm purity by HPLC. Characterize final product using (e.g., vinyl proton at δ 7.8–8.2 ppm for Z-isomer) and HRMS .
Advanced Q2: How can reaction parameters (solvent, catalyst, temperature) be optimized to improve yield and selectivity for the Z-isomer? Answer :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while ethanol/water mixtures improve Z-isomer crystallization .
- Catalyst : Use 1,8-diazabicycloundec-7-ene (DBU) to reduce side reactions during carboxamide formation .
- Temperature : Maintain 60–70°C during coupling to balance reaction rate and isomer selectivity .
- DoE Approach : Apply a factorial design to test variables (e.g., solvent ratio, catalyst loading) and model optimal conditions .
Structural Characterization
Basic Q3: Which spectroscopic techniques are essential for confirming the Z-configuration and functional group integrity? Answer :
- NMR :
- IR : Stretching bands at 1680 cm (C=O) and 1540 cm (C=N) .
- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., methoxyethyl orientation) .
Advanced Q4: How can tautomerism between the benzothiazolylidene and thione forms be analyzed? Answer :
- Variable Temperature NMR : Monitor proton shifts in DMSO-d at 25–80°C to detect tautomeric equilibria .
- DFT Calculations : Compare experimental shifts with computed values for each tautomer .
- UV-Vis Spectroscopy : Detect λ shifts in polar vs. non-polar solvents (e.g., 320 nm for thione vs. 350 nm for enamine form) .
Mechanistic and Reactivity Studies
Basic Q5: What are the potential degradation pathways of this compound under acidic/basic conditions? Answer :
- Acidic Hydrolysis : Cleavage of the acetamido group (pH < 3) generates 6-amino derivatives, detectable by LC-MS .
- Basic Conditions : Methoxyethyl group may undergo β-elimination, forming a vinyl ether byproduct .
- Mitigation : Stabilize with antioxidants (e.g., BHT) in storage buffers .
Advanced Q6: How can transient intermediates during synthesis (e.g., radicals, carbenes) be trapped and characterized? Answer :
- Spin Trapping : Use TEMPO or DMPO to stabilize radicals for EPR analysis .
- Cryogenic NMR : Perform reactions at −80°C in CDOD to slow intermediate decay .
- Computational Modeling : Identify transition states via Gaussian09 using M06-2X/6-31G(d) .
Biological Evaluation
Basic Q7: How to design in vitro assays to evaluate this compound’s antimicrobial activity? Answer :
- Assay Types :
- Controls : Include ciprofloxacin (positive) and DMSO (vehicle).
Advanced Q8: What strategies can identify the molecular target (e.g., enzyme inhibition) of this compound? Answer :
- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from lysates .
- DARTS (Drug Affinity Responsive Target Stability) : Protease resistance of target proteins after compound binding .
- Molecular Docking : Screen against bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina .
Computational and Data Analysis
Basic Q9: How to perform molecular docking to predict binding modes with a protein target? Answer :
- Software : Use AutoDock Vina or Schrödinger Suite.
- Workflow :
- Prepare the compound’s 3D structure (e.g., optimize geometry with Avogadro).
- Download target PDB (e.g., 1KZN for E. coli FabI).
- Define binding site (grid box: 20×20×20 Å).
- Run docking and rank poses by binding energy .
Advanced Q10: How can machine learning models predict synthetic yields or bioactivity? Answer :
- Data Curation : Compile reaction data (e.g., solvent, catalyst, yield) from literature (e.g., ).
- Model Training : Use Random Forest or XGBoost to correlate descriptors (e.g., solvent polarity, temperature) with yield .
- Validation : Apply k-fold cross-testing to avoid overfitting .
Data Interpretation and Contradictions
Basic Q11: How to resolve discrepancies in reported shifts for similar benzothiazole derivatives? Answer :
- Solvent Effects : Compare DMSO-d vs. CDCl shifts (e.g., upfield shifts in non-polar solvents) .
- pH Adjustment : Acidic protons (e.g., NH) may broaden in DMSO; use TMS as internal standard .
Advanced Q12: Why do some studies report conflicting bioactivity results for structurally analogous compounds? Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
